molecular formula C23H26O6S B562473 Phenyl 3,4-Di-O-acetyl-alpha-O-benzyl-1-thio-alpha-L-rhamnopyranoside CAS No. 849938-20-1

Phenyl 3,4-Di-O-acetyl-alpha-O-benzyl-1-thio-alpha-L-rhamnopyranoside

Cat. No.: B562473
CAS No.: 849938-20-1
M. Wt: 430.515
InChI Key: OESKCJVZEVEFLO-JAGQFSKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 3,4-Di-O-acetyl-alpha-O-benzyl-1-thio-alpha-L-rhamnopyranoside typically involves the acetylation of rhamnopyranoside derivatives. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process . The benzylation step involves the use of benzyl chloride in the presence of a base like sodium hydride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Phenyl 3,4-Di-O-acetyl-alpha-O-benzyl-1-thio-alpha-L-rhamnopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenyl 3,4-Di-O-acetyl-alpha-O-benzyl-1-thio-alpha-L-rhamnopyranoside is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Phenyl 3,4-Di-O-acetyl-alpha-O-benzyl-1-thio-alpha-L-rhamnopyranoside involves its interaction with specific molecular targets. The compound can act as a glycosyl donor in glycosylation reactions, facilitating the formation of glycosidic bonds. This process is crucial in the synthesis of glycoproteins and other glycoconjugates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl 3,4-Di-O-acetyl-alpha-O-benzyl-1-thio-alpha-L-rhamnopyranoside is unique due to its specific acetylation and benzylation pattern, which provides distinct reactivity and stability compared to other glycosyl donors. This makes it particularly useful in specific glycosylation reactions and in the synthesis of complex glycoconjugates .

Properties

IUPAC Name

[(2S,3S,4R,5R,6S)-4-acetyloxy-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O6S/c1-15-20(28-16(2)24)21(29-17(3)25)22(26-14-18-10-6-4-7-11-18)23(27-15)30-19-12-8-5-9-13-19/h4-13,15,20-23H,14H2,1-3H3/t15-,20-,21+,22+,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESKCJVZEVEFLO-JAGQFSKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)SC2=CC=CC=C2)OCC3=CC=CC=C3)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)OCC3=CC=CC=C3)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676109
Record name Phenyl 3,4-di-O-acetyl-2-O-benzyl-6-deoxy-1-thio-alpha-L-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849938-20-1
Record name Phenyl 3,4-di-O-acetyl-2-O-benzyl-6-deoxy-1-thio-alpha-L-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.